molecular formula C12H18Si B079362 Allylbenzyldimethylsilane CAS No. 13617-38-4

Allylbenzyldimethylsilane

Cat. No. B079362
CAS RN: 13617-38-4
M. Wt: 190.36 g/mol
InChI Key: MWHVQTOELUOXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylbenzyldimethylsilane (ABDMS) is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Allylbenzyldimethylsilane is not fully understood. However, it is believed that Allylbenzyldimethylsilane acts as a nucleophile in organic synthesis reactions. It can also act as a ligand in coordination chemistry, forming stable complexes with various transition metals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Allylbenzyldimethylsilane. However, it has been reported that Allylbenzyldimethylsilane is not toxic to cells and does not cause any adverse effects on human health.

Advantages And Limitations For Lab Experiments

Allylbenzyldimethylsilane has several advantages as a reagent in organic synthesis reactions. It is easy to handle, stable, and readily available. It also has a high reactivity and selectivity, making it an ideal reagent for various organic synthesis reactions. However, Allylbenzyldimethylsilane has some limitations as well. It is highly reactive and can react with air and moisture, leading to the formation of unwanted byproducts. It is also expensive compared to other reagents used in organic synthesis reactions.

Future Directions

There are several future directions for the research on Allylbenzyldimethylsilane. One of the most promising areas is the development of new synthetic methods using Allylbenzyldimethylsilane as a reagent. Another area of research is the synthesis of new organosilicon compounds using Allylbenzyldimethylsilane as a starting material. Additionally, the study of the mechanism of action of Allylbenzyldimethylsilane in organic synthesis reactions and coordination chemistry can lead to the development of new and more efficient synthetic methods. Finally, the investigation of the biochemical and physiological effects of Allylbenzyldimethylsilane can provide valuable insights into its potential use in biomedical applications.
In conclusion, Allylbenzyldimethylsilane is a unique chemical compound that has several applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Allylbenzyldimethylsilane can lead to the development of new and more efficient synthetic methods and the synthesis of new organosilicon compounds.

Synthesis Methods

The synthesis of Allylbenzyldimethylsilane involves the reaction between allylbenzyl chloride and dimethylphenylsilane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction takes place at room temperature and produces Allylbenzyldimethylsilane as the main product.

Scientific Research Applications

Allylbenzyldimethylsilane has been widely used in various scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, including cross-coupling reactions, Grignard reactions, and palladium-catalyzed reactions. It is also used as a starting material for the synthesis of various organosilicon compounds.

properties

CAS RN

13617-38-4

Product Name

Allylbenzyldimethylsilane

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

benzyl-dimethyl-prop-2-enylsilane

InChI

InChI=1S/C12H18Si/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

MWHVQTOELUOXTM-UHFFFAOYSA-N

SMILES

C[Si](C)(CC=C)CC1=CC=CC=C1

Canonical SMILES

C[Si](C)(CC=C)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.